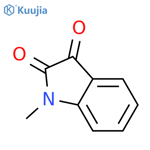

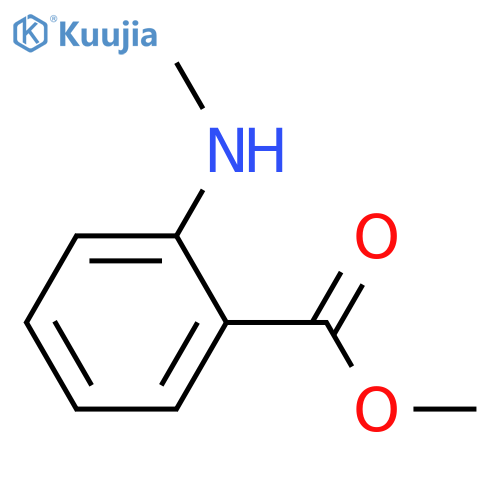

Cas no 85-91-6 (Methyl N-methylanthranilate)

Methyl N-methylanthranilate Propriedades químicas e físicas

Nomes e Identificadores

-

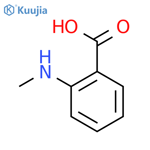

- Methyl 2-(methylamino)benzoate

- Methyl N-methylanthranilate

- Dimethyl Anthranilate

- Methyl 2-methylaminobenzoate

- N-Methylanthranilic acid methyl ester~Methyl 2-methylaminobenzoate

- 2,6-Dimethoxyphenol

- N-Methylanthranilic Acid Methyl Ester

- N-Methyl-2-aminobenzoic Acid Methyl Ester

- Methyl N-Methyl-2-aminobenzoate

- Methyl methylaminobenzoate

- Methyl methanthranilate

- Methyl methylanthranilate

- Benzoic acid, 2-(methylamino)-, methyl ester

- 2-Methylaminomethyl benzoate

- Methyl N-methyl anthranilate

- N-Methylanthranilic acid, methyl ester

- Methyl o-(methylamino)benzoate

- Methyl N-methyl-o-anthranilate

- Methyl-N-methylanthranilate

- 2-Methylaminobenzoic acid methyl ester

- Anthranilic acid, N-methyl-, methy

- Anthranilic acid, N-methyl-, methyl ester (6CI, 7CI, 8CI)

- 2-(Methylamino)benzoic acid methyl ester

- NSC 9406

-

- MDL: MFCD00017183

- Inchi: 1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3

- Chave InChI: GVOWHGSUZUUUDR-UHFFFAOYSA-N

- SMILES: O=C(C1C(NC)=CC=CC=1)OC

- BRN: 607217

Propriedades Computadas

- Massa Exacta: 165.07900

- Massa monoisotópica: 165.078979

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 3

- Complexidade: 159

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 38.3

- Peso Molecular: 165.19

- Carga de Superfície: 0

- Contagem de Tautomeros: 4

- XLogP3: 2.3

Propriedades Experimentais

- Cor/Forma: It is a colorless to yellowish liquid with fluorescence. With orange like aroma and floral fragrance

- Densidade: 1.126 g/mL at 25 °C(lit.)

- Ponto de Fusão: 17-19 °C (lit.)

- Ponto de ebulição: 255°C

- Ponto de Flash: Fahrenheit: 235.4 ° f

Celsius: 113 ° c - Índice de Refracção: n20/D 1.579(lit.)

n20/D 1.580 - PH: 7-8 (H2O, 20℃)

- Solubilidade: Miscible in all proportions with ethanol 96%, DMSO and diethyl ether.

- PSA: 38.33000

- LogP: 1.58790

- Odor: ORANGE & MANDARIN-PEEL-LIKE ODOR

- Índice de Refracção: INDEX OF REFRACTION: 1.5785-1.5810 (1.5800-1.5810) @ 20 °C

- FEMA: 2718 | METHYL N-METHYLANTHRANILATE

- Solubilidade: It is almost insoluble in glycerol and water, slightly soluble in propylene glycol, and soluble in most non-volatile oil, volatile oil, mineral oil, ethanol and benzyl benzoate.

Methyl N-methylanthranilate Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315,H319,H335

- Declaração de Advertência: P261,P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:1

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26-S36-S36/37/39-S22

- RTECS:CB3500000

-

Identificação dos materiais perigosos:

- TSCA:Yes

- Frases de Risco:R36/37/38

- Condição de armazenamento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances. Cold storage (approximately 4 C)

Methyl N-methylanthranilate Dados aduaneiros

- CÓDIGO SH:2922499990

- Dados aduaneiros:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Methyl N-methylanthranilate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A3107812-500G |

Dimethyl anthranilate |

85-91-6 | 98% | 500g |

RMB 699.20 | 2025-02-20 | |

| Enamine | EN300-16144-50.0g |

methyl 2-(methylamino)benzoate |

85-91-6 | 95% | 50.0g |

$50.0 | 2023-07-10 | |

| Life Chemicals | F1943-0188-0.5g |

Methyl N-methylanthranilate |

85-91-6 | 95%+ | 0.5g |

$19.0 | 2023-09-06 | |

| Chemenu | CM160631-500g |

Methyl 2-(methylamino)benzoate |

85-91-6 | 95% | 500g |

$204 | 2022-06-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W271810-SAMPLE-K |

Methyl N-methylanthranilate |

85-91-6 | natural, ≥98%, FG | 587.6 | 2021-05-17 | ||

| Life Chemicals | F1943-0188-1g |

Methyl N-methylanthranilate |

85-91-6 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| Cooke Chemical | A3107812-100G |

Dimethyl anthranilate |

85-91-6 | 98% | 100g |

RMB 165.60 | 2025-02-20 | |

| Chemenu | CM160631-500g |

Methyl 2-(methylamino)benzoate |

85-91-6 | 95% | 500g |

$204 | 2021-06-16 | |

| TRC | M291976-100mg |

Methyl 2-(Methylamino)benzoate |

85-91-6 | 100mg |

$ 64.00 | 2023-09-07 | ||

| Life Chemicals | F1943-0188-2.5g |

Methyl N-methylanthranilate |

85-91-6 | 95%+ | 2.5g |

$40.0 | 2023-09-06 |

Methyl N-methylanthranilate Método de produção

Synthetic Routes 1

Synthetic Routes 2

1.2 Reagents: Water

Synthetic Routes 3

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 6 h, rt

4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt

Synthetic Routes 4

Synthetic Routes 5

1.2 16 h, 45 °C; 45 °C → rt

1.3 Reagents: Water ; 20 min, rt

2.1 Catalysts: Sulfuric acid Solvents: Methanol ; 3 h, reflux

Synthetic Routes 6

Synthetic Routes 7

1.2 Reagents: Ammonia Solvents: Water ; rt

Synthetic Routes 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt

Synthetic Routes 9

2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 50 °C

Synthetic Routes 10

1.2 Reagents: Ammonia Solvents: Water ; neutralized

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

1.2 Solvents: Dimethylformamide ; 30 min, rt; 1 h, rt; 7 h, 50 °C; 50 °C → rt

1.3 Reagents: Water

Synthetic Routes 15

Synthetic Routes 16

1.2 rt; 4.5 h, reflux

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Methyl N-methylanthranilate Raw materials

- 2,2-dimethoxy-1-methylpyrrolidine

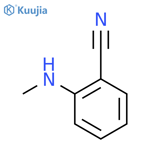

- 2-(Methylamino)benzonitrile

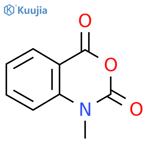

- 1-methyl-2,3-dihydro-1H-indole-2,3-dione

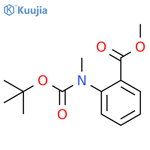

- Benzoic acid, 2-[methyl[2-oxo-2-(phenylamino)acetyl]amino]-, methyl ester

- Methyl 2-(methyl{[(2-methyl-2-propanyl)oxy]carbonyl}amino)benzoate

- 2-(methylamino)benzoic acid

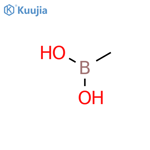

- Methylboronic acid

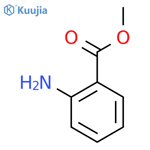

- Methyl anthranilate

- 2,1-BENZISOXAZOLE, 1,3-DIHYDRO-3-METHOXY-1-METHYL-

- N-Methylisatoic anhydride

- Isatoic anhydride

Methyl N-methylanthranilate Preparation Products

Methyl N-methylanthranilate Literatura Relacionada

-

1. Synthesis and evaluation of fluorescent cap analogues for mRNA labellingMarcin Ziemniak,Mariusz Szabelski,Maciej Lukaszewicz,Anna Nowicka,Edward Darzynkiewicz,Robert E. Rhoads,Zbigniew Wieczorek,Jacek Jemielity RSC Adv. 2013 3 20943

-

I. McCall,G. R. Proctor,L. Purdie J. Chem. Soc. C 1970 1126

-

A. Sultan Nasar,G. Libni RSC Adv. 2017 7 34149

-

4. Reactions of the sodium salts of some heterocyclic β-ketoesters with dimethyl acetylenedicarboxylateAndrew J. Frew,George R. Proctor,James V. Silverton J. Chem. Soc. Perkin Trans. 1 1980 1251

-

Albert W. King,Jason P. Malizia,James T. Engle,Christopher J. Ziegler,Jeffrey J. Rack Dalton Trans. 2014 43 17847

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos ésteres de ácido benzóico

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos Ácidos benzóicos e derivados ésteres de ácido benzóico

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos/ésteres

85-91-6 (Methyl N-methylanthranilate) Produtos relacionados

- 35472-56-1(Ethyl 2-(methylamino)benzoate)

- 55426-74-9(Ethyl 2-(dimethylamino)benzoate)

- 41270-80-8(Methyl N-formylanthranilate)

- 99985-64-5(propan-2-yl 2-(methylamino)benzoate)

- 10072-05-6(Methyl 2-(dimethylamino)benzoate)

- 2228986-50-1(2-(4-ethoxy-2-methylphenyl)-2-methylpropanoic acid)

- 1935937-13-5(CID 131025270)

- 3042-69-1(1-Cyclohexylnaphthalene)

- 2229465-79-4(1-(3-bromo-5-methoxypyridin-4-yl)cyclobutan-1-amine)

- 121187-73-3(5,6,7,8-Tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride)